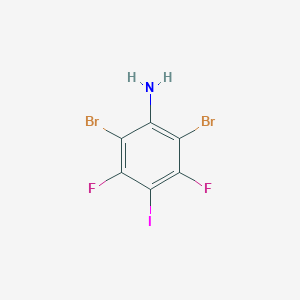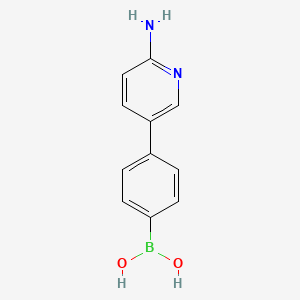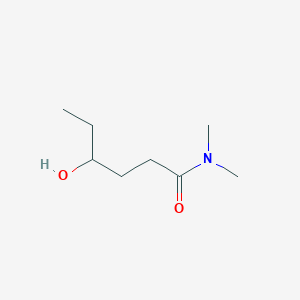![molecular formula C19H26N2O4 B14003717 4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid is a synthetic compound known for its application as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). This compound is particularly valued for its ability to introduce rigidity into the linker region of bifunctional protein degraders, which can impact the three-dimensional orientation of the degrader and optimize drug-like properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the diazaspiro intermediate: This step involves the reaction of a suitable amine with a spirocyclic ketone under acidic conditions to form the diazaspiro intermediate.
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected intermediate.
Coupling with benzoic acid: The protected intermediate is then coupled with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butoxycarbonyl group.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used; for example, coupling with an amine can yield an amide derivative.
Deprotection reactions: The major product is the free amine form of the compound.
科学的研究の応用
4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting disease-related proteins for degradation.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid in PROTACs involves its role as a rigid linker. This rigidity helps to maintain the proper orientation of the bifunctional degrader, facilitating the formation of a ternary complex between the target protein, the degrader, and an E3 ubiquitin ligase. This complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
類似化合物との比較
Similar Compounds
- 4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)picolinic acid
- 4-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid
- 3-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid
Uniqueness
4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid is unique due to its specific structural features that provide rigidity to the linker region in PROTACs. This rigidity is crucial for optimizing the three-dimensional orientation of the degrader, which can enhance the efficiency of targeted protein degradation .
特性
分子式 |
C19H26N2O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
4-[7-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.5]nonan-2-yl]benzoic acid |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(24)20-10-8-19(9-11-20)12-21(13-19)15-6-4-14(5-7-15)16(22)23/h4-7H,8-13H2,1-3H3,(H,22,23) |
InChIキー |
ZJOKCQAIOWTEJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



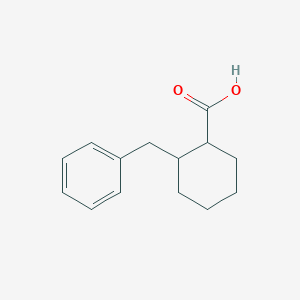
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
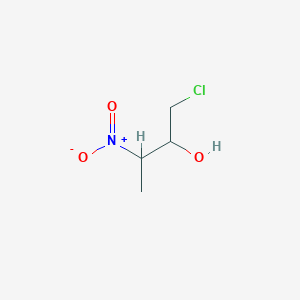
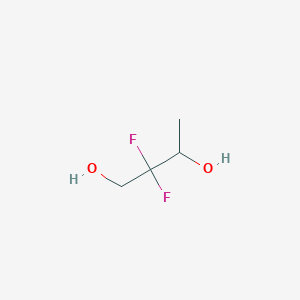
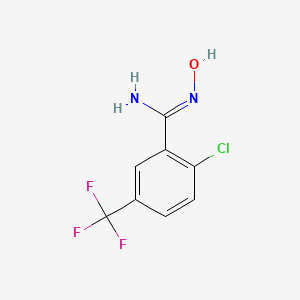
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)



